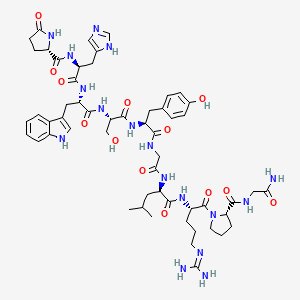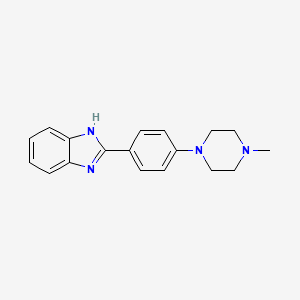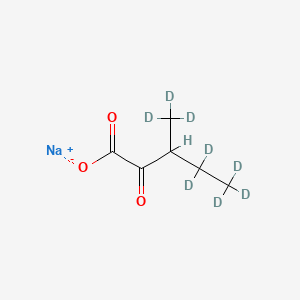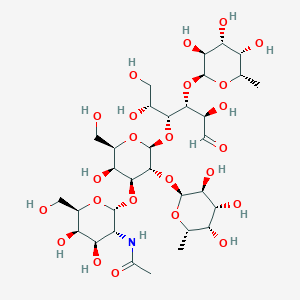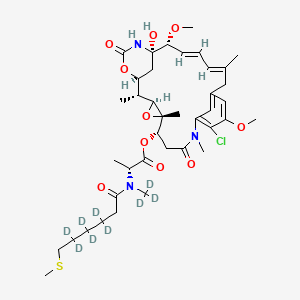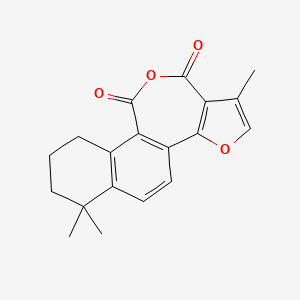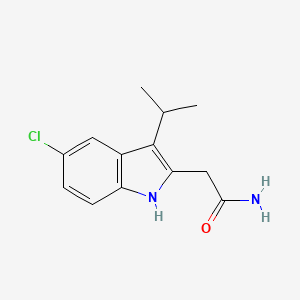
Sirt1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sirt1-IN-2 is a compound known for its inhibitory effects on Silent Information Regulator 1 (SIRT1), a member of the sirtuin family of proteins. SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating various cellular processes, including aging, inflammation, and metabolism . This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sirt1-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often begins with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain high-purity this compound suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
Sirt1-IN-2 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Sirt1-IN-2 has a wide range of scientific research applications, including:
作用機序
Sirt1-IN-2 exerts its effects by inhibiting the deacetylase activity of SIRT1. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions. The molecular targets of this compound include key proteins involved in cellular metabolism, stress response, and aging pathways . By modulating these pathways, this compound can influence various physiological processes and potentially provide therapeutic benefits .
類似化合物との比較
Similar Compounds
Sirtinol: Another SIRT1 inhibitor with a similar mechanism of action but different chemical structure.
EX-527: A potent and selective SIRT1 inhibitor used in various research studies.
Suramin: An analog with inhibitory effects on SIRT1, though it also targets other proteins.
Uniqueness of Sirt1-IN-2
This compound is unique due to its specific inhibitory activity on SIRT1 and its potential therapeutic applications in a wide range of diseases. Its distinct chemical structure allows for selective targeting of SIRT1, making it a valuable tool in scientific research and drug development .
特性
分子式 |
C13H15ClN2O |
|---|---|
分子量 |
250.72 g/mol |
IUPAC名 |
2-(5-chloro-3-propan-2-yl-1H-indol-2-yl)acetamide |
InChI |
InChI=1S/C13H15ClN2O/c1-7(2)13-9-5-8(14)3-4-10(9)16-11(13)6-12(15)17/h3-5,7,16H,6H2,1-2H3,(H2,15,17) |
InChIキー |
IFPRJIBVYBLMFW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(NC2=C1C=C(C=C2)Cl)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
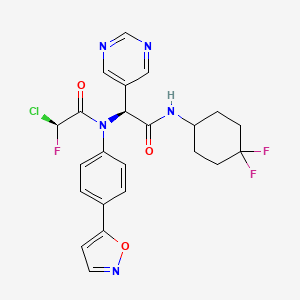
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
